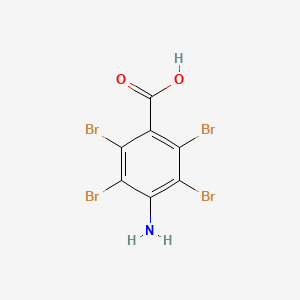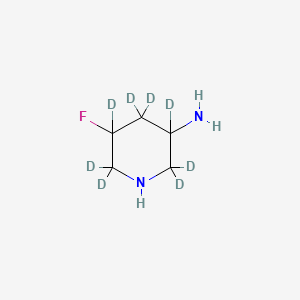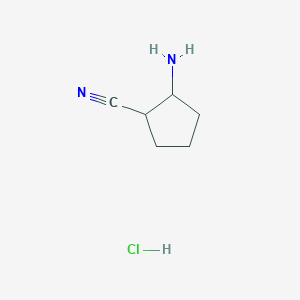![molecular formula C14H20ClN3O2 B14787049 6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is a chemical compound known for its chemiluminescent properties. It is often used as a probe in various biochemical and medical research applications due to its ability to react with superoxide anions and singlet oxygen, producing a detectable light signal .
準備方法
The synthesis of 6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride involves several steps. One common method includes the reaction of 4-methoxyphenylhydrazine with 2-methyl-3-oxobutanoic acid to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
6-(4-Methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: Reacts with superoxide anions (O2-) or singlet oxygen (1O2) to produce chemiluminescence.
Reduction: Can be reduced under specific conditions, although this is less commonly studied.
Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
6-(4-Methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a chemiluminescent probe for detecting superoxide anions and singlet oxygen.
Biology: Used to study the function of leukocytes and other cells that produce reactive oxygen species.
Medicine: Employed in diagnostic assays to detect oxidative stress and related conditions.
Industry: Utilized in the development of sensitive detection methods for various biochemical analytes.
作用機序
The compound exerts its effects through a chemiluminescent reaction with superoxide anions or singlet oxygen. When it reacts with these reactive oxygen species, it forms an intermediate that decomposes to emit light. This light emission can be detected and quantified, making it a valuable tool for studying oxidative processes and cellular functions .
類似化合物との比較
Similar compounds include other chemiluminescent probes like luminol and lucigenin. 6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is unique due to its high sensitivity and specificity for superoxide anions and singlet oxygen . This makes it particularly useful in applications where precise detection of these reactive oxygen species is required.
Similar Compounds
- Luminol
- Lucigenin
- Isoluminol
特性
分子式 |
C14H20ClN3O2 |
|---|---|
分子量 |
297.78 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-6,9,12-13,15-16H,7-8H2,1-2H3;1H |
InChIキー |
DVBNLQWXRRGXSO-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N2CC(NCC2N1)C3=CC=C(C=C3)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)


![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)


![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)


![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
